
Imidodicarbonic diamide, 2,2'-(methylenebis(2-chloro-4,1-phenylene))bis(N,N'-bis(3-isocyanatomethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Substitution Reactions: These reactions replace specific atoms or groups within the molecule with other atoms or groups, often using reagents such as halogens or alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of specific atoms or groups within the molecule, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- involves its interaction with specific molecular targets and pathways within cells. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting cellular processes and metabolic pathways.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds to Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- include:
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,3,3,4,4,4-heptafluorobutanamide)
Uniqueness
The uniqueness of Imidodicarbonic diamide, 2,2’-(methylenebis(2-chloro-4,1-phenylene))bis(N,N’-bis(3-isocyanatomethylphenyl)- lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
65104-99-6 |
|---|---|
分子式 |
C49H36Cl2N10O8 |
分子量 |
963.8 g/mol |
IUPAC名 |
1-carbamoyl-3-[2-[4-[[4-[2-[[carbamoyl-[3-(isocyanatomethyl)phenyl]carbamoyl]amino]-6-(isocyanatomethyl)phenyl]-3-chlorophenyl]methyl]-2-chlorophenyl]-3-(isocyanatomethyl)phenyl]-1-[3-(isocyanatomethyl)phenyl]urea |
InChI |
InChI=1S/C49H36Cl2N10O8/c50-40-20-30(13-15-38(40)44-34(24-56-28-64)7-3-11-42(44)58-48(68)60(46(52)66)36-9-1-5-32(18-36)22-54-26-62)17-31-14-16-39(41(51)21-31)45-35(25-57-29-65)8-4-12-43(45)59-49(69)61(47(53)67)37-10-2-6-33(19-37)23-55-27-63/h1-16,18-21H,17,22-25H2,(H2,52,66)(H2,53,67)(H,58,68)(H,59,69) |
InChIキー |
BEZJNSMKVVOXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N(C(=O)N)C(=O)NC2=CC=CC(=C2C3=C(C=C(C=C3)CC4=CC(=C(C=C4)C5=C(C=CC=C5NC(=O)N(C6=CC=CC(=C6)CN=C=O)C(=O)N)CN=C=O)Cl)Cl)CN=C=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



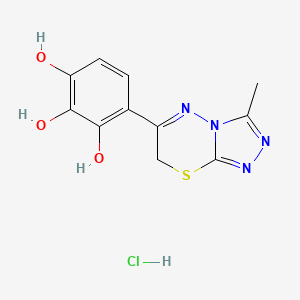

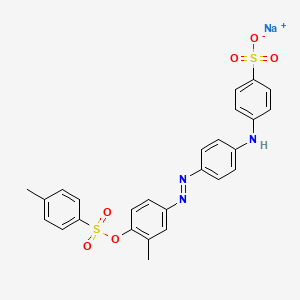
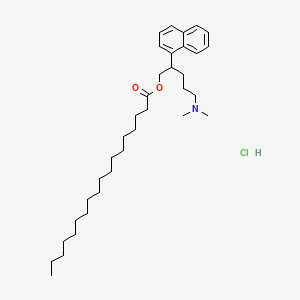
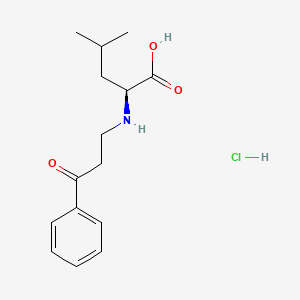
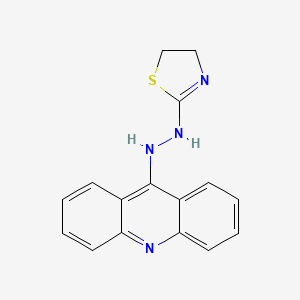
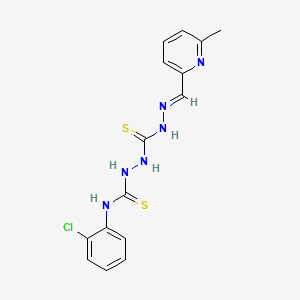




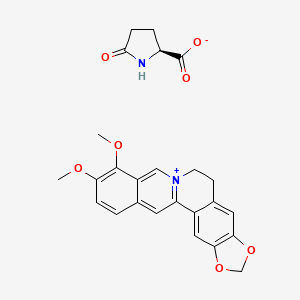
![2,3,3A,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine monohydrochloride](/img/structure/B12697442.png)
